2,2-Bis-(4-cyanatophenyl)propane
Overview
Description
Synthesis Analysis
2,2-Bis(4-cyanatophenyl)propane is synthesized through a reaction involving bisphenol A and cyanic chloride or through the reaction of stoichiometric amounts of sec-butyllithium with certain phenylpropane derivatives. These methods ensure the introduction of cyanate functional groups attached to the aromatic rings, which are crucial for the subsequent polymerization processes (Sanderson, Roediger, & Summers, 1994; Gupta & Macosko, 1991).
Molecular Structure Analysis
The molecular structure of 2,2-Bis(4-cyanatophenyl)propane is characterized by the presence of cyanate groups linked to phenyl groups. This structure facilitates the formation of highly cross-linked networks during polymerization. The molecular weight and structure have been characterized using NMR spectroscopy, indicating the predominance of trimerization in the polymerization process (Fang, 1990).
Chemical Reactions and Properties
The primary chemical reaction involving 2,2-Bis(4-cyanatophenyl)propane is polycyclotrimerization, leading to the formation of polycyanurates. This reaction is facilitated by heat or suitable catalysts and results in materials with excellent thermal and mechanical properties. The compound can also participate in polyaddition reactions, forming different types of polymers (Guenthner et al., 2006).
Physical Properties Analysis
The physical properties of 2,2-Bis(4-cyanatophenyl)propane, such as melting point and solubility, are influenced by its symmetrical structure and polar cyanate groups. These properties are critical for processing and application in polymer synthesis. The compound's ability to form strong intermolecular forces leads to high melting points and limited solubility in common solvents.
Chemical Properties Analysis
The chemical properties of 2,2-Bis(4-cyanatophenyl)propane include its reactivity towards nucleophiles and its ability to form stable polymers with high thermal stability. The cyanate groups are highly reactive and can form triazine rings upon polymerization, contributing to the material's thermal stability and mechanical strength (Hamerton, Howlin, Klewpatinond, & Takeda, 2002).
Scientific Research Applications
Use in Polymer Science
- Field : Polymer Science
- Application : “2,2-Bis-(4-cyanatophenyl)propane” is a cyanate ester derivative of bisphenol A. It is used as a binder in the preparation of composites .
- Method : The cyanate ester binders have evolved from the laboratory-scale wonder into widely applied matrices for the preparation of composites .
- Results : Exhibiting processability of the epoxide binders, they reveal higher operation temperature (250–300°C, in certain cases up to 400°C), low moisture intake and relative dielectric permittivity, and other valuable properties .
Use in Thermophysical Property Data
- Field : Thermophysical Property Data
- Application : “2,2-Bis-(4-cyanatophenyl)propane” is studied for its thermophysical properties .
- Method : The study involves the evaluation of various properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature, enthalpy of phase transition, heat capacity at saturation pressure, enthalpy as a function of temperature, entropy as a function of temperature, viscosity as a function of temperature and pressure, thermal conductivity as a function of temperature and pressure, and enthalpy of formation .
- Results : The results are a collection of critically evaluated thermodynamic property data for "2,2-Bis-(4-cyanatophenyl)propane" .
Use in Aerospace
- Field : Aerospace
- Application : Cyanate ester resins, such as “2,2-Bis-(4-cyanatophenyl)propane”, have found extensive use in the aerospace industry .
- Method : These materials are used in various applications in the space program, rocket motors, stealth military aircraft, and commercial transport .
- Results : The use of these materials has greatly benefited the aerospace industry .
Use in Medicine and Agriculture
- Field : Medicine and Agriculture
- Application : “2,2-Bis-(4-cyanatophenyl)propane” is used as an intermediate in the production of medicines and pesticides .
- Method : The specific methods of application in these fields would depend on the specific medicine or pesticide being produced .
- Results : The use of “2,2-Bis-(4-cyanatophenyl)propane” as an intermediate can help in the synthesis of various medicines and pesticides .
Use in Polymer Systems
- Field : Polymer Systems
- Application : Polyfunctional cyanate monomers like “2,2-Bis-(4-cyanatophenyl)propane” are components of polymer systems .
- Method : Cyclotrimerization of cyanate groups in “2,2-Bis-(4-cyanatophenyl)propane” and other polyfunctional cyanate monomers results in the formation of polymer networks with triazine rings .
- Results : The resulting polymer networks have elevated heat deflection temperatures .
Use in Solvent Systems
- Field : Solvent Systems
- Application : “2,2-Bis-(4-cyanatophenyl)propane” is a cyanate ester monomer which is soluble in Methyl Ethyl Ketone (MEK), acetone and other prepreg solvents .
- Method : This monomer will dissolve in other cyanate esters (PT resins, METHYLCy, LECy), epoxy and BMI (Maleinbisimides) and thermoplastics .
- Results : The solubility of “2,2-Bis-(4-cyanatophenyl)propane” in various solvents and other cyanate esters expands its range of applications .
Use in Halogenated Monomers
- Field : Polymer Chemistry
- Application : “2,2-Bis-(4-cyanatophenyl)propane” is used as a halogenated monomer such as 2,2‑bis - (4-cyanatophen-yl)hexafluoropropane .
- Method : This involves the synthesis of novel cyanates determined by the desire to improve the properties of the polymers on their basis .
- Results : The use of “2,2-Bis-(4-cyanatophenyl)propane” as a halogenated monomer can help in the synthesis of novel cyanates .
Use in the Development of High-Temperature Polymer Materials
- Field : Material Science
- Application : “2,2-Bis-(4-cyanatophenyl)propane” is used in the development of high-temperature polymer materials .
- Method : The cyanate binders have evolved from the laboratory-scale wonder into widely applied matrices for the preparation of composites .
- Results : The use of these materials has led to the development of other binders as well: imide, organosilicon, and phthalonitrile ones .
Use in the Synthesis of Novel Monomers
- Field : Organic Chemistry
- Application : “2,2-Bis-(4-cyanatophenyl)propane” is used in the synthesis of novel monomers .
- Method : The synthesis of novel monomers of the cyanate ester binders involves the use of "2,2-Bis-(4-cyanatophenyl)propane" .
- Results : The synthesis of novel monomers can lead to the development of new materials with improved properties .
Use in the Preparation of Composites
- Field : Composite Materials
- Application : “2,2-Bis-(4-cyanatophenyl)propane” is used in the preparation of composites .
- Method : The cyanate ester binders have evolved from the laboratory-scale wonder into widely applied matrices for the preparation of composites .
- Results : The use of these materials has greatly benefited many industries, including transportation, communication, construction, and leisure goods .
Use in the Synthesis of Cyanate Ester Resins
- Field : Polymer Chemistry
- Application : “2,2-Bis-(4-cyanatophenyl)propane” is used in the synthesis of cyanate ester resins .
- Method : The synthesis involves the cyclotrimerization of cyanate groups in “2,2-Bis-(4-cyanatophenyl)propane” and other polyfunctional cyanate monomers .
- Results : The resulting cyanate ester resins have elevated heat deflection temperatures .
properties
IUPAC Name |
[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZMUXQJTGRNHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25722-66-1 | |
Record name | Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25722-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60893753 | |
Record name | 1,3-Bis(4-cyanophenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2-Bis-(4-cyanatophenyl)propane | |
CAS RN |
1156-51-0, 25722-66-1 | |
Record name | Bisphenol A dicyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1156-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025722661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis(4-cyanophenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-isopropylidenediphenyl dicyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.